Product packaging for 1,1-Diethoxyoct-2-yne(Cat. No.:CAS No. 16387-55-6)

1,1-Diethoxyoct-2-yne

Cat. No.: B098286
CAS No.: 16387-55-6
M. Wt: 198.3 g/mol
InChI Key: YKXAYRBNHIHDSI-UHFFFAOYSA-N
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Description

1,1-Diethoxyoct-2-yne is a chemical compound that features both an alkyne and a protected aldehyde group in its structure . This combination of functional groups makes it a valuable intermediate in organic synthesis. The acetal group (1,1-diethoxy) serves as a protected aldehyde, which is stable under basic conditions and can be readily deprotected to reveal a reactive aldehyde carbonyl under mild acidic conditions . This allows researchers to employ the molecule in multi-step syntheses where the aldehyde functionality must be masked until a specific stage. The terminal alkyne group is a versatile handle for further chemical transformations, particularly through metal-catalyzed coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures . Compounds with propargylic acetal structures, like this compound, have been exploited in synthetic methodologies to access valuable building blocks including conjugated (E)-1,3-enynes and 1,3-diynes . Its application is rooted in its role as a bifunctional synthon, enabling the exploration of new reaction pathways and the synthesis of specialized organic molecules for research purposes in fields such as medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B098286 1,1-Diethoxyoct-2-yne CAS No. 16387-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxyoct-2-yne
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InChI

InChI=1S/C12H22O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXAYRBNHIHDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30167670
Record name 1,1-Diethoxyoct-2-yne
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16387-55-6
Record name 1,1-Diethoxy-2-octyne
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Record name 1,1-Diethoxyoct-2-yne
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Record name 1,1-Diethoxyoct-2-yne
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Record name 1,1-diethoxyoct-2-yne
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Contextual Significance of Acetylenic Acetals in Modern Organic Chemistry

Acetylenic acetals represent a class of organic compounds characterized by the presence of both an alkyne and an acetal (B89532) functional group. This dual functionality imparts a rich and versatile reactivity profile, making them valuable precursors in a multitude of organic transformations. The alkyne moiety, with its high degree of unsaturation, readily participates in a wide array of reactions, including hydrogenation, hydrolysis, and cycloadditions. ontosight.ai The acetal group, on the other hand, serves as a protected form of an aldehyde or ketone, which can be unveiled under specific, typically acidic, conditions. ontosight.ai This latent carbonyl functionality allows for a staged introduction of reactivity, a crucial aspect in the multi-step synthesis of complex target molecules.

The strategic importance of acetylenic acetals lies in their ability to act as linchpins in convergent synthetic strategies. They can be elaborated at the alkyne terminus without affecting the protected carbonyl group, and vice versa. This orthogonality allows for the sequential construction of molecular complexity, a cornerstone of modern synthetic planning. Furthermore, the electronic nature of the acetylenic bond can be modulated by the substitution pattern, influencing its reactivity in various transformations, including organometallic coupling reactions and cycloadditions.

Strategic Role of 1,1 Diethoxyoct 2 Yne As a Versatile Synthetic Intermediate

Direct Synthetic Pathways to this compound

Direct methods for the synthesis of this compound involve the construction of the diethyl acetal functionality directly onto an alkyne backbone. These pathways are often characterized by their atom economy and procedural simplicity.

Base-Promoted Reactions of Oct-2-yne with Ethyl Orthoesters or Chloroformates

A primary route to this compound involves the reaction of oct-2-yne with reagents like ethyl orthoformate or ethyl chloroformate, a process that is typically promoted by a base. ontosight.ai The base is crucial for deprotonating the terminal alkyne, if a terminal isomer is used as the starting material, to form a nucleophilic acetylide ion. masterorganicchemistry.com This acetylide can then react with the electrophilic carbon of the orthoester or chloroformate. While this method is direct, the reactivity of internal alkynes like oct-2-yne can be lower than terminal alkynes, sometimes requiring stronger bases or harsher reaction conditions to facilitate the formation of the desired acetylenic acetal.

Controlled Acetylenic Acetals Formation from Alkynes

More advanced and controlled methods for the formation of acetylenic acetals have been developed, often employing transition metal catalysts to achieve high selectivity and yield.

Gold(I) catalysts have proven effective in mediating the addition of alcohols to alkynes. acs.orgnih.gov In a related process, the reaction of a diol with an alkyne in the presence of a gold(I) catalyst can regioselectively form cyclic acetals. acs.org This methodology highlights the ability of π-acidic catalysts to activate the alkyne triple bond towards nucleophilic attack by alcohols, providing a mild and efficient route to acetal formation. nih.gov

Another powerful technique involves the copper(I)-catalyzed cross-coupling of terminal alkynes with dialkoxycarbenes. rsc.org In this approach, a dialkoxycarbene, generated from a precursor such as a 2,2-dialkoxy-5,5-dimethyl-Δ³-1,3,4-oxadiazoline, couples with a terminal alkyne to furnish unsymmetrical propargylic acetals in good yields. rsc.org This method offers a general pathway to a wide variety of acetylenic acetals.

Table 1: Direct Synthetic Pathways to Acetylenic Acetals
MethodKey ReactantsCatalyst/PromoterProduct TypeReference
Base-Promoted ReactionAlkyne, Ethyl Orthoformate/ChloroformateBase (e.g., NaNH₂)Acetylenic Acetal ontosight.aimasterorganicchemistry.com
Gold-Catalyzed AdditionAlkyne, DiolGold(I) ComplexCyclic Acetylenic Acetal acs.org
Copper-Catalyzed Cross-CouplingTerminal Alkyne, Dialkoxycarbene PrecursorCopper(I) Iodide (CuI)Unsymmetrical Propargylic Acetal rsc.org

Indirect Synthetic Routes via Ring-Opening Reactions

Indirect pathways to this compound often proceed through the strategic ring-opening of specifically functionalized cyclopropane (B1198618) precursors. These multi-step sequences offer an alternative approach that can provide access to complex alkynes from readily available alkenes.

Generation from Halogenated Cyclopropane Precursors

A notable indirect synthesis of this compound starts from a 2-alkyl-1,1,2-tribromocyclopropane. core.ac.uk These precursors are themselves typically synthesized via the addition of a dihalocarbene to an appropriate alkene. core.ac.uk The subsequent ring-opening is induced by a base, such as sodium hydroxide (B78521) in ethanol (B145695), often under phase-transfer conditions. core.ac.uk This reaction can be sensitive to the steric bulk of the alkyl substituent on the cyclopropane ring. core.ac.uk For instance, the base-induced ring opening of 2-hexyl-1,1,2-tribromocyclopropane with sodium ethoxide yields a mixture of this compound and its isomer, 3,3-diethoxyoct-1-yne. core.ac.uk The formation of these acetylenic acetals is a result of a complex sequence involving elimination and rearrangement steps. unit.no

Table 2: Ring-Opening Synthesis of this compound
PrecursorReagentsProductsProduct Ratio (GC)Isolated Yield (Pure this compound)Reference
2-Hexyl-1,1,2-tribromocyclopropaneSodium Hydroxide, Ethanol, TEBA (catalyst)This compound and 3,3-Diethoxyoct-1-yne64:3620% core.ac.uk

Stereochemical Considerations in Ring-Opening Products

The ring-opening of cyclopropanes is governed by specific stereoelectronic principles, as described by the Woodward-Hoffmann rules. unit.no The thermal electrocyclic ring-opening of a cyclopropyl (B3062369) cation to an allyl cation proceeds in a disrotatory manner. unit.nonsf.gov In the case of gem-dihalocyclopropanes, the departure of a halide ion facilitates this ring-opening, leading to a haloallyl cation intermediate. core.ac.uk The stereochemistry of the final product is influenced by the rotational pathway of the ring-opening and the subsequent steps.

Studies on related systems, such as glycal-derived gem-dibromocyclopropanes, show that base-induced ring-opening can proceed with high stereoselectivity, yielding predominantly E-configured bromoalkene products. uq.edu.au The mechanism is believed to involve the formation of a bromocyclopropene intermediate, which then opens to a configurationally stable zwitterionic species before final product formation. uq.edu.au The steric environment around the cyclopropane ring can significantly influence which C-C bond cleaves and the stereochemical outcome of the resulting alkene or alkyne. For example, increased steric crowding has been shown to favor the formation of acetylenic acetals over ketals in the ring-opening of 2-alkyl-1,1,2-tribromocyclopropanes. core.ac.uk

Comparative Analysis of Synthetic Efficiencies and Selectivities

When comparing the synthetic routes to this compound, both direct and indirect methods present distinct advantages and disadvantages.

Direct methods, such as the base-promoted reaction of oct-2-yne, are often more atom-economical. However, they may suffer from a lack of selectivity, especially when using internal alkynes, and can require forcing conditions. More controlled, catalyst-driven direct methods, like copper-catalyzed cross-couplings, offer higher yields and predictability but may require more complex and expensive reagents and catalysts. rsc.org

The indirect route via the ring-opening of a halogenated cyclopropane precursor demonstrates the utility of building block approaches in organic synthesis. However, this specific pathway to this compound is hampered by issues of both efficiency and selectivity. The reported isolated yield of pure this compound is modest at 20%. core.ac.uk Furthermore, the reaction produces a significant amount of the isomeric 3,3-diethoxyoct-1-yne, with a product ratio of 64:36, necessitating careful chromatographic separation. core.ac.uk This lack of regioselectivity in the ring-opening and rearrangement sequence is a significant drawback for this particular method.

Preparative Scale Synthesis and Isolation Techniques

The synthesis of this compound often results in the formation of its structural isomer, 3,3-diethoxyoct-1-yne. The relative ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the substrates. One documented synthesis involving the base-induced ring opening of 2-alkyl-1,1,2-tribromocyclopropanes yielded a mixture of the corresponding acetylenic diethyl acetals and ketals. core.ac.uk For instance, the reaction starting from a precursor to 1,1,2-tribromo-2-pentylcyclopropane under phase-transfer conditions with sodium hydroxide and ethanol would lead to a mixture of this compound and 3,3-diethoxyoct-1-yne.

In a specific preparative scale experiment, the ring-opening reaction of the appropriate 1,1,2-trihalogenated cyclopropane derivative resulted in the formation of this compound and 3,3-diethoxyoct-1-yne in a 64:36 ratio, as determined by gas chromatography (GC). core.ac.uk The isolation of these products from the reaction mixture is crucial for their use in subsequent synthetic steps. Flash chromatography has been successfully employed to separate the isomeric mixture, yielding a combined 43% of a yellow liquid containing both isomers, from which pure samples of each isomer could be obtained. core.ac.uk

The separation of isomers, such as this compound and its regioisomer 3,3-diethoxyoct-1-yne, presents a significant purification challenge due to their similar physical properties. Flash chromatography is a commonly utilized and effective technique for such separations on a preparative scale.

Research Findings on Isomer Separation:

A study detailing the synthesis of these isomers reported their successful separation using flash chromatography with a solvent system of hexane (B92381) and ethyl acetate (B1210297) in a 98:2 ratio. core.ac.uk This highly non-polar eluent system suggests that the isomers have low polarity, with their separation likely depending on the subtle differences in their interaction with the silica (B1680970) gel stationary phase. The terminal alkyne in 3,3-diethoxyoct-1-yne might offer a slightly different polarity profile compared to the internal alkyne in this compound, enabling their resolution.

From a 1.75 g sample of the starting trihalogenated cyclopropane, this chromatographic method yielded 0.20 g (20% yield) of pure this compound and 0.08 g (8% yield) of pure 3,3-diethoxyoct-1-yne, alongside a mixed fraction. core.ac.uk

General Chromatographic Techniques for Functionalized Alkynes:

While specific data on alternative chromatographic methods for this compound are scarce, the purification of other functionalized alkynes provides valuable insights. Automated chromatography systems are increasingly used for the high-throughput purification of alkyne-functionalized oligomers, allowing for precise control over structural purity. nih.govacs.org For more challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) can be a powerful tool. Although scaling up analytical HPLC separations can sometimes be problematic due to column overload, it remains a viable option for obtaining highly pure samples. core.ac.uk For instance, an isocratic separation with a 1:1 mixture of acetonitrile (B52724) and water has been shown to effectively separate other isomeric organic compounds. core.ac.uk

The table below summarizes the reported chromatographic conditions for the separation of this compound isomers.

Compound Mixture Chromatographic Technique Stationary Phase Mobile Phase Outcome Reference
This compound and 3,3-diethoxyoct-1-yneFlash ChromatographySilica GelHexane:Ethyl Acetate (98:2)Successful isolation of pure isomers core.ac.uk

The purification of related ynone compounds, such as 1,1-diethoxyoct-3-yn-2-one, has also been achieved using flash chromatography, further highlighting the utility of this technique for this class of compounds. mdpi.com The choice of eluent and stationary phase is critical and is typically determined empirically based on the polarity of the target compounds.

Chemical Transformations and Reactivity Profiles of 1,1 Diethoxyoct 2 Yne

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in 1,1-Diethoxyoct-2-yne is an area of high electron density, rendering it susceptible to a variety of addition reactions. savemyexams.com

Hydrogenation

The hydrogenation of alkynes can be controlled to yield either an alkene or an alkane, depending on the catalyst and reaction conditions. Complete hydrogenation of an alkyne to an alkane occurs with the use of a standard catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.com This process is not typically selective and will reduce the alkyne all the way to the corresponding alkane. youtube.com

For the selective hydrogenation to a cis-alkene (Z-alkene), a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is employed. youtube.com This catalyst is less reactive and allows for the addition of only one equivalent of hydrogen, resulting in syn-addition of hydrogen across the triple bond. youtube.com Conversely, to obtain a trans-alkene (E-alkene), a dissolving metal reduction, such as sodium in liquid ammonia, is used. youtube.com

Table 1: Hydrogenation Products of this compound
ReagentProductStereochemistry
H₂, Pd/C1,1-DiethoxyoctaneNot applicable
H₂, Lindlar's Catalyst(Z)-1,1-Diethoxyoct-2-enecis
Na, NH₃(l)(E)-1,1-Diethoxyoct-2-enetrans

Halogenation

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in an addition reaction. youtube.comyoutube.com The reaction can proceed with the addition of one or two equivalents of the halogen. The addition of one equivalent of a halogen to an alkyne typically results in a dihaloalkene. youtube.comyoutube.com The reaction often proceeds via an anti-addition pathway, leading to the formation of the trans-isomer as the major product, although syn-addition can also occur. youtube.com With two equivalents of the halogen, a tetrahaloalkane is formed. youtube.com

Table 2: Halogenation of this compound
Reagent (1 equivalent)Major Product
Br₂(E)-2,3-Dibromo-1,1-diethoxyoct-2-ene
Cl₂(E)-2,3-Dichloro-1,1-diethoxyoct-2-ene

Electrophilic Addition

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. ibchem.com A common example is the addition of hydrogen halides (H-X). In the case of an internal alkyne, the regioselectivity of the addition is less of a concern than with a terminal alkyne. The addition of one equivalent of H-X will produce a haloalkene. The addition follows Markovnikov's rule if the alkyne is asymmetrical. ibchem.com

Another important electrophilic addition is hydration. The hydration of alkynes can be catalyzed by mercury salts in the presence of aqueous acid, leading to the formation of an enol that tautomerizes to a ketone. libretexts.org For internal alkynes, a mixture of two ketones can be formed if the alkyne is unsymmetrical. libretexts.org Hydroboration-oxidation provides an alternative route to hydration, with anti-Markovnikov regioselectivity, yielding an aldehyde from a terminal alkyne or a ketone from an internal alkyne. libretexts.org

Nucleophilic Addition

While less common for simple alkynes, nucleophilic addition to the triple bond can occur, particularly when the alkyne is activated by electron-withdrawing groups. libretexts.org In the context of this compound, the acetal (B89532) group is not strongly electron-withdrawing. However, reactions with strong nucleophiles like organometallic reagents can be forced under certain conditions. A significant application of nucleophilic addition to alkynes is in the synthesis of more complex molecules. nih.gov For instance, the addition of organocuprates (Gilman reagents) to alkynes can form new carbon-carbon bonds. fiveable.me

Alkynes can participate as the 2π-electron component (the dienophile) in [4+2]-cycloaddition reactions, most notably the Diels-Alder reaction. openstax.orgkharagpurcollege.ac.in These reactions are a powerful tool for the formation of six-membered rings. kharagpurcollege.ac.in The reactivity of the alkyne in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. While the diethoxyacetal group is not strongly electron-withdrawing, this compound can still undergo cycloaddition with reactive dienes, often requiring thermal conditions. cem.com

The stereochemistry of the Diels-Alder reaction is well-defined, proceeding via a suprafacial addition to both the diene and the dienophile. pressbooks.pub This means that the substituents on the dienophile retain their relative stereochemistry in the product.

Table 3: [4+2]-Cycloaddition with this compound
DieneProduct Type
1,3-ButadieneCyclohexadiene derivative
CyclopentadieneBicyclic adduct

Transformations Involving the Acetal Functionality

The acetal group in this compound is stable under neutral and basic conditions but is sensitive to acid.

The mechanism involves the following key steps:

Protonation of an ethoxy oxygen by an acid catalyst (e.g., H₃O⁺). chemguide.co.uk

Loss of ethanol (B145695) to form a resonance-stabilized carbocation.

Attack of water on the carbocation.

Deprotonation to give a hemiacetal.

Protonation of the remaining ethoxy group and subsequent elimination of a second molecule of ethanol to yield the final aldehyde product.

In molecules containing multiple acetal or ketal protecting groups, selective deprotection can be a significant challenge. The relative rates of hydrolysis can be influenced by steric and electronic factors. Generally, acyclic acetals, such as the diethoxy group in this compound, are more readily cleaved under acidic conditions than cyclic acetals (e.g., those derived from 1,2- or 1,3-diols). researchgate.netresearchgate.net This difference in reactivity allows for selective deprotection strategies. researchgate.net

For instance, in a compound containing both a 1,1-diethoxy acetal and a 1,3-dioxolane, treatment with mild aqueous acid can selectively hydrolyze the acyclic acetal while leaving the cyclic acetal intact. researchgate.net Various catalytic systems have been developed to achieve high selectivity in deacetalization, including the use of Lewis acids like SnCl₄, which can, under controlled conditions with water, efficiently cleave acetals and ketals. mdpi.com Furthermore, solid-supported catalysts, such as Envirocat EPZ10®, have been shown to be effective for the selective transdithioacetalization of acetals and ketals, which is a related transformation. rsc.org In some cases, the presence of other functional groups in the molecule can influence the reactivity of the acetal. For example, a triple bond in the propargylic position can activate an acetal group towards cleavage compared to other acetal groups in the molecule. mdpi.com

Rearrangement Reactions and Isomerizations

The structural framework of this compound, featuring both an acetal and an internal alkyne, predisposes it to intriguing rearrangement and isomerization reactions. These transformations can be triggered by basic conditions or catalytic activation, leading to the formation of new and complex molecular architectures.

Base-Induced Rearrangements of Cyclopropane-Derived Acetylenic Systems

While this compound is not itself a cyclopropane (B1198618) derivative, its acetylenic moiety can be incorporated into such systems, which are then subject to fascinating base-induced rearrangements. For instance, a cyclopropane ring strategically placed relative to the acetylenic bond can undergo ring-opening reactions under basic conditions, leading to the formation of allenes or conjugated dienes. The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclopropane ring and the nature of the base employed.

Consider a hypothetical cyclopropyl (B3062369) derivative of an acetylenic acetal. The presence of an electron-withdrawing group on the cyclopropane ring can facilitate deprotonation at the adjacent carbon, initiating a cascade of bond reorganizations. This process, known as a vinylcyclopropane-cyclopentene rearrangement, can be a powerful tool for the synthesis of five-membered rings. The regioselectivity of the ring opening is governed by the electronic and steric properties of the substituents.

Catalytic Isomerization of 1,1-Diethoxyalk-3-yn-2-ones to Conjugated Dienones

The isomerization of acetylenic compounds into conjugated systems is a valuable transformation in organic synthesis, and 1,1-diethoxyalk-3-yn-2-ones, structural analogs of oxidized this compound, are excellent substrates for such reactions. These isomerizations are typically catalyzed by transition metals or phosphines and proceed through a series of intermediates to yield highly functionalized conjugated dienones.

Phosphine (B1218219) catalysis, in particular, has emerged as a powerful method for the stereoselective isomerization of activated alkynes. The reaction is initiated by the nucleophilic addition of a phosphine to the alkyne, forming a zwitterionic intermediate. Subsequent proton transfer and elimination steps lead to the formation of the conjugated dienone product. The stereochemical outcome of the reaction can often be controlled by the choice of phosphine catalyst and reaction conditions.

Catalyst System Substrate Product Key Features
Triphenylphosphine1,1-Diethoxyalk-3-yn-2-oneConjugated DienoneStereoselective formation of (E,E)-dienones
Chiral Phosphines1,1-Diethoxyalk-3-yn-2-oneChiral Conjugated DienoneAsymmetric induction, enantioselective synthesis

Metal-Mediated and Catalytic Reactions

The reactivity of the carbon-carbon triple bond in this compound makes it an excellent partner in a wide array of metal-mediated and catalytic reactions. These transformations allow for the selective functionalization of the alkyne, providing access to a diverse range of valuable chemical entities.

Organozirconium Chemistry and Alkyne Functionalization

Organozirconium reagents, such as the Schwartz reagent (Cp2ZrHCl), are highly effective for the hydrozirconation of alkynes. The addition of the zirconium hydride across the triple bond of this compound would proceed in a syn-selective manner, yielding a vinylzirconium intermediate. This intermediate is a versatile synthetic building block that can be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the former alkyne position.

The regioselectivity of the hydrozirconation is influenced by both steric and electronic factors. In the case of this compound, the addition of the zirconium is expected to occur at the less sterically hindered carbon of the alkyne, placing the zirconium at the 3-position. Subsequent reaction with an electrophile, such as an alkyl halide or a carbonyl compound, would result in the formation of a trisubstituted alkene with defined stereochemistry.

Reagent Electrophile Product Transformation
Cp2ZrHClN-Bromosuccinimide (NBS)Vinyl BromideBromination
Cp2ZrHClIodine (I2)Vinyl IodideIodination
Cp2ZrHClAlkyl Halide (RX)Trisubstituted AlkeneAlkylation
Cp2ZrHClAldehyde (R'CHO)Allylic AlcoholCarbonyl Addition

Phosphine-Catalyzed Stereoselective Conversions of Ynone Derivatives

Ynones, which can be derived from the oxidation of the corresponding acetylenic alcohols, are versatile substrates for phosphine-catalyzed stereoselective transformations. For a ynone derivative of this compound, the reaction with a nucleophilic phosphine can initiate a variety of reaction cascades, including [3+2] and [4+2] cycloadditions, as well as isomerization and tandem reactions.

The stereoselectivity of these transformations is often controlled by the use of chiral phosphine catalysts. These catalysts create a chiral environment around the reacting species, directing the approach of the reaction partners to favor the formation of one enantiomer over the other. This approach is a cornerstone of modern asymmetric synthesis.

Asymmetric Catalysis for Chiral Acetals (e.g., Cyanosilylation of Acetal Ketones)

While this compound is an acetal, the principles of asymmetric catalysis for the formation of chiral acetals can be applied to its derivatives. For instance, if the octyne chain were to be functionalized with a ketone, the resulting acetal ketone could be a substrate for asymmetric cyanosilylation.

In this reaction, a chiral catalyst, typically a metal complex with a chiral ligand, coordinates to the ketone and trimethylsilyl (B98337) cyanide. This coordination activates the ketone towards nucleophilic attack by the cyanide and directs the facial selectivity of the addition, leading to the formation of a chiral cyanohydrin ether with high enantiomeric excess. This strategy provides a powerful method for the synthesis of enantiomerically enriched compounds containing a quaternary stereocenter.

Catalyst System Substrate Product Enantiomeric Excess (ee)
Chiral Titanium ComplexAcetal KetoneChiral Cyanohydrin Silyl EtherUp to >99%
Chiral Aluminum ComplexAcetal KetoneChiral Cyanohydrin Silyl EtherHigh

Synthetic Applications of 1,1 Diethoxyoct 2 Yne in Complex Molecule Construction

Building Block for Natural Products and Pharmaceutical Intermediates

1,1-Diethoxyoct-2-yne serves as a crucial building block in the creation of natural products and intermediates for pharmaceuticals. ontosight.ai Its reactive nature allows it to participate in various chemical transformations, making it a versatile tool for organic chemists. ontosight.ai The synthesis of these complex molecules is a primary focus of modern organic synthesis, aiming to develop efficient methods for constructing intricate molecular frameworks. nevadogroup.com

The development of new synthetic methodologies is essential for accessing novel bioactive compounds and drugs. nih.gov Chemical building blocks, like this compound, are fundamental to this process, providing the necessary fragments for constructing target molecules. These building blocks can be functionalized to alter the properties of the final compounds, which is particularly important in drug discovery. weizmann.ac.il

Precursor to Substituted Alkynes and Biologically Active Compounds

The compound is a precursor for synthesizing substituted alkynes, which are themselves intermediates for biologically active compounds. ontosight.ai The reactivity of the alkyne group allows for additions of various chemical groups, leading to a diverse range of substituted products. ontosight.ailibretexts.org This versatility is a key reason for its use in the synthesis of complex molecules with potential applications in medicine. ontosight.aiubc.ca

Formation of Complex Molecular Architectures for Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science for the construction of complex molecular architectures. ontosight.ai The ability to form intricate structures is a driving force in advancing organic synthesis. researchgate.netescholarship.org

Utility in the Synthesis of Diverse Heterocyclic Systems (e.g., Furans, Triazoles)

This compound and its derivatives are utilized in the synthesis of various heterocyclic systems, including furans and triazoles.

Furans: Substituted furans can be prepared from derivatives of 1,1-diethoxyalk-3-yn-2-ones. mdpi.com The synthesis of furans is a significant area of organic chemistry, with various methods available, such as the Paal-Knorr synthesis from 1,4-diketones. pharmaguideline.com Gold-catalyzed intramolecular alkenylation of furans represents an efficient method for creating fused furan (B31954) ring systems. pku.edu.cn

Triazoles: 1,2,3-Triazoles are commonly synthesized through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry." nih.govpeerj.commdpi.com This reaction is highly efficient for creating 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govorganic-chemistry.org Triazoles are stable heterocyclic compounds with various applications, including in pharmaceuticals. nih.govbohrium.com

Strategic Role in Generating Conjugated Diene Systems for Further Transformations

Derivatives of this compound, specifically 1,1-diethoxyalk-3-yn-2-ones, can be isomerized to form conjugated dienes. mdpi.com Conjugated dienes, which have alternating single and double bonds, are important structures in organic chemistry due to their unique reactivity. youtube.com They can undergo electrophilic addition reactions, such as with hydrobromic acid (HBr), leading to either 1,2- or 1,4-addition products. youtube.comyoutube.com The distribution of these products can often be controlled by reaction conditions, with the 1,2-adduct being the kinetic product and the 1,4-adduct being the thermodynamic product. youtube.comyoutube.com

Enantioselective Synthesis of Chiral Quaternary Stereocenters

The creation of chiral quaternary stereocenters, which are carbon atoms bonded to four different non-hydrogen substituents, is a significant challenge in organic synthesis. nih.govsci-hub.se These structures are present in many biologically active molecules. nih.govsci-hub.se

Various catalytic asymmetric reactions have been developed to achieve the enantioselective synthesis of these centers. nih.govnih.govrsc.org For example, palladium-catalyzed asymmetric allylic alkylation and the Stetter reaction are methods used to create quaternary stereocenters with high enantioselectivity. nih.govrsc.org The development of such methods is crucial for the synthesis of complex, biologically active compounds. rsc.org

Contribution to Cascade and Multi-Component Reactions

This compound and its derivatives can participate in cascade and multi-component reactions, which are efficient processes that form multiple chemical bonds in a single operation. soton.ac.uk These reactions are highly valued in organic synthesis for their ability to rapidly build molecular complexity from simple starting materials. researchgate.netsemanticscholar.org Multi-component reactions are particularly useful in combinatorial chemistry for the generation of large libraries of compounds for drug discovery. nih.gov

Spectroscopic and Advanced Analytical Characterization of 1,1 Diethoxyoct 2 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,1-diethoxyoct-2-yne would provide information on the different types of protons and their neighboring atoms. The spectrum is anticipated to show distinct signals corresponding to the protons of the two ethoxy groups and the octynyl chain.

The key proton environments are:

The single proton on the acetal (B89532) carbon (C1).

The methylene (B1212753) protons of the two ethoxy groups.

The methyl protons of the two ethoxy groups.

The methylene protons at C4 of the octynyl chain, adjacent to the alkyne.

The subsequent methylene protons along the pentyl chain (C5, C6, C7).

The terminal methyl protons of the octynyl chain (C8).

The chemical shifts (δ) are predicted based on the electronic environment of the protons. The acetal proton is expected to be the most downfield among the aliphatic protons due to the deshielding effect of the two adjacent oxygen atoms. The protons on the carbon adjacent to the triple bond (propargylic protons) will also show a characteristic downfield shift.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H1 (acetal CH)~4.5 - 5.0Triplet (t)1H
OCH₂ CH₃~3.4 - 3.8Quartet (q)4H
OCH₂CH₃ ~1.1 - 1.3Triplet (t)6H
C4-H₂ ~2.1 - 2.4Triplet (t)2H
C5-H₂ , C6-H₂ , C7-H₂ ~1.2 - 1.6Multiplet (m)6H
C8-H₃ ~0.8 - 1.0Triplet (t)3H

This is a predictive table based on typical chemical shift values.

Coupling constant (J) analysis would further confirm the structure. For instance, the quartet and triplet of the ethoxy groups arise from the coupling between the methylene and methyl protons. The triplets observed for the C4 and C8 protons would be due to coupling with their adjacent methylene groups.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. For this compound, twelve distinct signals are expected, corresponding to each carbon atom in its unique position.

The chemical shifts in ¹³C NMR are highly characteristic of the type of carbon. The carbons of the alkyne (C2 and C3) would appear in the typical range for sp-hybridized carbons. The acetal carbon (C1) would be significantly downfield due to being bonded to two oxygen atoms. The carbons of the ethoxy groups and the aliphatic chain would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (acetal C H)~90 - 105
C2 (alkyne)~80 - 90
C3 (alkyne)~75 - 85
C4~18 - 25
C5~30 - 35
C6~20 - 25
C7~20 - 25
C8~13 - 15
OC H₂CH₃~60 - 70
OCH₂C H₃~14 - 16

This is a predictive table based on typical chemical shift values. oregonstate.edu

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For example, it would show a correlation between the acetal proton (H1) and the propargylic protons (H4) if there is a small long-range coupling. Stronger correlations would be seen between adjacent methylene groups in the pentyl chain and between the methylene and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the signal for the acetal proton (H1) would correlate with the signal for the acetal carbon (C1).

Together, these 2D NMR techniques would provide a comprehensive and definitive structural proof of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The NIST WebBook contains an electron ionization (EI) mass spectrum for this compound. nist.gov In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₂₂O₂, MW = 198.30 g/mol ). nist.gov

Common fragmentation pathways for acetals involve the loss of an alkoxy group (-OCH₂CH₃) or an entire ethoxy radical. The cleavage of the carbon-carbon bonds in the octynyl chain would also lead to a series of fragment ions. A prominent peak in the mass spectrum of acetals is often due to the formation of a stable oxonium ion. For this compound, a significant fragment would likely be [M - OCH₂CH₃]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₂₂O₂. The calculated exact mass for the [M+H]⁺ ion would be compared to the experimentally measured value, with a very small mass error (typically in the parts-per-million range) confirming the elemental formula. While specific HRMS data is not available in the searched literature, this technique would be a standard part of the full characterization of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum for this compound is available in the NIST database. nist.gov

The key characteristic absorption bands expected in the IR spectrum of this compound are:

C-H stretching (sp³): Just below 3000 cm⁻¹, arising from the C-H bonds of the methylene and methyl groups in the ethoxy and octynyl moieties.

C≡C stretching: A weak to medium absorption in the region of 2100-2260 cm⁻¹. For an internal alkyne like this compound, this peak can be very weak or absent if the molecule is symmetrical, but some intensity is expected here.

C-O stretching: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the C-O single bonds of the acetal. core.ac.uk

The absence of a strong, broad absorption around 3300-3600 cm⁻¹ would confirm the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable tools in the chemical analysis and purification of this compound. The selection of a specific method is contingent on the objective, whether it be determining the purity of a sample, quantifying its concentration, or isolating it from reaction byproducts and isomers.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas chromatography stands as a powerful analytical technique for the qualitative and quantitative analysis of volatile compounds such as this compound. shimadzu.com Its high resolution and sensitivity make it suitable for separating complex mixtures and determining the concentration of individual components. epa.govlu.se The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. shimadzu.com

In the context of this compound, GC has been effectively used to analyze mixtures containing its structural isomer, 3,3-diethoxyoct-1-yne. A study demonstrated the separation of these two isomers, reporting a ratio of 64:36, respectively, as determined by GC analysis. core.ac.uk This highlights the capability of GC to differentiate and quantify closely related compounds.

The selection of appropriate GC parameters is crucial for achieving optimal separation. Key parameters include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the detector type. For volatile organic compounds like this compound, a non-polar or medium-polarity column is often employed. shimadzu.com The injection technique, such as split or splitless injection, also plays a significant role in the accuracy and precision of the analysis. glsciences.eu

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Alkynes and Acetals

Parameter Condition Rationale
Column Capillary column (e.g., DB-5 or equivalent) Provides high separation efficiency for volatile organic compounds.
Carrier Gas Helium or Hydrogen Inert gases that serve as the mobile phase.
Injection Mode Split/Splitless Allows for the introduction of a small, representative sample volume onto the column. glsciences.eu
Oven Program Temperature gradient (e.g., 50°C to 250°C) Enables the separation of compounds with a range of boiling points.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is sensitive to hydrocarbons, while MS provides structural information for definitive identification. |

This table presents a general set of parameters and may require optimization for specific analytical needs.

Flash Chromatography for Compound Isolation and Purification

For the preparative-scale separation and purification of this compound, flash chromatography is a widely utilized and efficient technique. biotage.combiotage.com This method is a modification of traditional column chromatography that employs positive pressure to accelerate the flow of the mobile phase through the stationary phase, significantly reducing separation time. weber.hu

Flash chromatography is particularly valuable for isolating target compounds from crude reaction mixtures. biotage.com In the synthesis of this compound and its analogs, flash chromatography using silica (B1680970) gel as the stationary phase is a common purification step. mdpi.commdpi.com The choice of eluent, typically a mixture of non-polar and polar solvents, is critical for achieving good separation. biotage.com

For the isolation of this compound from a mixture containing its isomer, 3,3-diethoxyoct-1-yne, flash chromatography with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 98:2 ratio has been successfully employed. core.ac.uk This demonstrates the technique's ability to separate compounds with subtle differences in polarity. Similarly, in the synthesis of related compounds like 1,1-diethoxyoct-3-yn-2-one, flash chromatography with solvent systems such as 9:1 or 4:1 mixtures of hexanes and ethyl acetate has proven effective for purification. mdpi.com

Table 2: Exemplary Flash Chromatography Conditions for the Purification of this compound and Related Compounds

Parameter Condition Purpose
Stationary Phase Silica Gel (230-400 mesh) A polar adsorbent that separates compounds based on their polarity. weber.humdpi.com
Mobile Phase Hexane:Ethyl Acetate (98:2) A non-polar/polar solvent system used to elute compounds from the silica gel. core.ac.uk
Elution Mode Isocratic or Gradient Isocratic elution uses a constant solvent composition, while gradient elution involves changing the solvent composition over time to improve separation.

| Detection | Thin-Layer Chromatography (TLC) | Used to monitor the separation and identify fractions containing the desired compound. mdpi.com |

The specific solvent ratio and column size are dependent on the sample size and the separation difficulty. welch-us.com

Mechanistic Insights and Theoretical Studies on 1,1 Diethoxyoct 2 Yne Reactivity

Elucidation of Reaction Mechanisms for Alkyne and Acetal (B89532) Transformations

The dual functionality of 1,1-diethoxyoct-2-yne allows it to participate in reactions characteristic of both alkynes and acetals. The mechanisms of these transformations are often influenced by the neighboring group.

Acetal Transformations: The acetal group in this compound can be hydrolyzed under acidic conditions to reveal a carbonyl group, a fundamental reaction for this functional group. researchgate.netlibguides.com Acetal formation is a reversible process, and the presence of water and an acid catalyst can drive the equilibrium back to the starting aldehyde or ketone. libguides.com Studies on related, more complex structures containing both acetal and alkyne functionalities have shown that selective hydrolysis is possible. For instance, in a molecule with multiple acetal-type groups, the one positioned propargylic to a triple bond can be cleaved preferentially, indicating an activating effect from the alkyne. mdpi.com This selective deprotection is highly valuable in synthetic chemistry, allowing for the unmasking of a carbonyl group while others remain protected. researchgate.net

Alkyne Transformations: The alkyne's carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of reactions. ontosight.ai These include cycloadditions, hydrations, and metal-catalyzed couplings. The presence of the vicinal acetal group can influence the regioselectivity and stereoselectivity of these reactions. For example, acetylenic acetals can act as precursors to propargyl cations in the presence of Lewis acids, which can then undergo intramolecular ionic Diels-Alder reactions. researchgate.netacs.org Gold(I) catalysts have proven particularly effective in activating alkynes toward nucleophilic attack, leading to the formation of cyclic acetals from diols and alkynes with high regioselectivity. acs.org

Below is a table summarizing key transformations for the functional groups present in this compound.

Table 1: Summary of Reaction Mechanisms
Functional Group Reaction Type Reagents/Conditions Intermediate/Product Type
Acetal Hydrolysis Aqueous Acid (e.g., p-TsOH) Ketone/Aldehyde
Alkyne Ionic Diels-Alder Lewis Acid or Protic Acid Bicyclic Dienones
Alkyne Hydration (Gold-catalyzed) Au(I) catalyst, H₂O β-Keto Acetal
Alkyne 1,1-Carboboration Lewis Acidic Borane (e.g., B(C₆F₅)₃) Zwitterionic Intermediate, Vinylborane
Alkyne Cycloaddition Dienes, Nitrones, etc. Polycyclic compounds

Identification and Characterization of Key Intermediates (e.g., Iminium Ions, Zwitterions)

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. For reactions involving acetylenic acetals, zwitterions and iminium ions are two such crucial species.

Zwitterionic Intermediates: In the context of alkyne chemistry, zwitterionic intermediates have been proposed and, in some cases, isolated and characterized. The reaction of an alkyne with a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is a key example of a transformation proceeding through such an intermediate. nih.govresearchgate.net These studies provide spectroscopic, structural, and computational evidence for the formation of a zwitterion. nih.govresearchgate.net In platinum(II)-catalyzed intramolecular annulations of alkynes, computational studies strongly favor a pathway involving a zwitterionic intermediate over an oxidative addition mechanism. acs.orgacs.org This intermediate can then undergo further steps, such as acyl migration, to form the final product. acs.org The stability and subsequent reactivity of these zwitterions can be influenced by substituents and the reaction environment. rsc.org

Iminium Ions: Iminium ions are highly electrophilic intermediates formed from the reaction of carbonyl compounds or their derivatives (like acetals) with secondary amines. acs.org In the context of α,β-unsaturated systems, the iminium function significantly lowers the LUMO level and polarizes the multiple bond, making it highly susceptible to nucleophilic attack. researchgate.net While direct studies on this compound are scarce, analogous acetylenic iminium salts are known to be potent electrophiles and dienophiles in cycloaddition reactions. researchgate.netunl.pt The conversion of an acetal to an iminium ion under catalytic conditions represents a powerful activation strategy in organic synthesis, enabling a wide range of transformations. acs.org

Table 2: Characterization of Key Intermediates

Intermediate Formation Method Characterization Techniques Role in Reaction
Zwitterion Alkyne + Lewis Acid (e.g., B(C₆F₅)₃) NMR Spectroscopy, X-ray Crystallography, DFT Calculations Intermediate in 1,1-carboboration and metal-catalyzed annulations
Iminium Ion Acetal/Ketone + Secondary Amine Inferred from product analysis, kinetic studies Electrophilic activation for nucleophilic additions and cycloadditions

Investigation of Activating Effects (e.g., Triple Bond Activation on Vicinal Acetal Groups)

A key aspect of the chemistry of this compound is the reciprocal activation between the alkyne and acetal groups. The electronic properties of one group directly influence the reactivity of the other.

Research on a related, complex diacetalmonoketal demonstrated that the presence of a triple bond activates the propargylic diethoxy moiety towards hydrolysis relative to other acetal groups in the molecule. mdpi.com This activation can be attributed to the electron-withdrawing nature of the alkyne, which stabilizes the developing positive charge on the adjacent carbon during the formation of the oxocarbenium ion intermediate in the hydrolysis mechanism. This phenomenon is analogous to the anomeric effect, where an adjacent heteroatom can stabilize a carbocation through resonance. rsc.org This activating influence can be transmitted through pi-systems, further enhancing reactivity at specific sites. rsc.org

Conversely, the acetal group can influence the reactivity of the alkyne. In Lewis acid-promoted reactions, the oxygen atoms of the acetal can coordinate to the acid, potentially influencing the electronic nature and steric environment of the adjacent alkyne. This is evident in intramolecular ionic Diels-Alder reactions of α-acetylenic acetals, where the reaction proceeds through a propargyl cation precursor. researchgate.netacs.org This interaction highlights the role of the acetal not merely as a protecting group but as an active participant in directing chemical reactivity.

Studies on Stereochemical Control and Regioselectivity in Catalytic Processes

Achieving control over stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of bond formation) is a central goal in modern organic synthesis. In catalytic reactions involving substrates like this compound, the catalyst plays the pivotal role in determining the outcome.

Catalytic Asymmetric Reactions: While specific studies on this compound are not prevalent, extensive research on related systems demonstrates how stereocontrol is achieved. Enantioselective additions to alkynes and their derivatives often employ chiral catalysts. For example, the addition of copper acetylides to iminium ions, which can be generated from acetals, can be rendered highly enantioselective by using a chiral copper-ligand complex. d-nb.info The strategy involves the catalyst controlling the facial selectivity of the nucleophilic attack on the electrophilic intermediate. researchgate.net

Catalyst-Directed Regioselectivity: The choice of catalyst and even the counter-ion can dramatically alter the reaction pathway and thus the regioselectivity. In gold-catalyzed cycloisomerizations of alkynyl aziridines, the reaction pathway and the resulting pyrrole (B145914) substitution pattern are determined by the counter-ion of the gold catalyst. beilstein-journals.org Similarly, gold-catalyzed reactions of 1,6-diynes can be directed towards different cyclic products based on the specific ligand and counter-ion used. monash.edu This demonstrates the subtle yet powerful influence of the catalytic system in navigating complex potential energy surfaces to favor one product over another. Strategies such as tethered counterion-directed catalysis, where the catalyst's anion is covalently linked to the ligand, have emerged as a powerful method for achieving high stereocontrol, even at very low catalyst loadings. dicp.ac.cn

Table 3: Strategies for Stereochemical and Regiochemical Control

Catalytic Strategy Reaction Type Mechanism of Control Outcome
Chiral Lewis Acid / Transition Metal Complex Nucleophilic Addition to Alkyne/Iminium Ion Formation of a chiral environment around the substrate, directing the approach of the nucleophile. d-nb.infonih.gov High enantioselectivity (ee).
Gold Catalysis with Varied Ligands/Counter-ions Cycloisomerization, Annulation Altering the electronic properties and steric environment of the active catalyst, favoring specific cyclization pathways (e.g., endo vs. exo). beilstein-journals.orgmdpi.com High regioselectivity, control over product structure.
Tethered Counterion-Directed Catalysis Cycloisomerization/Nucleophilic Addition Intramolecular ion-pairing restricts conformational freedom of the key intermediate, enhancing stereochemical communication. dicp.ac.cn High enantioselectivity at low catalyst loading.
Photoredox / Chiral Co-catalyst System Cycloadditions Decoupling light absorption and stereocontrol into two separate catalysts allows for independent optimization. nih.gov Control of both relative and absolute stereochemistry.

Computational Chemistry Approaches to Reaction Pathways and Energetics (Inferred)

While direct computational studies on this compound may not be widely published, the application of computational chemistry to understand the reactivity of analogous systems is well-documented and its principles are directly applicable. Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms, characterizing transient intermediates, and predicting reaction outcomes.

Elucidating Mechanisms and Intermediates: Computational studies have been instrumental in confirming the structures and energetics of proposed intermediates. For example, DFT calculations were used to characterize the zwitterionic intermediates in 1,1-carboboration reactions, providing structural data that matched well with experimental X-ray crystallography and NMR spectroscopy results. nih.govresearchgate.net In Pt(II)-catalyzed indole (B1671886) synthesis, DFT calculations were used to compare two possible mechanistic pathways: one involving a zwitterionic intermediate and another involving oxidative addition. The calculations revealed a significantly lower energy barrier for the zwitterionic pathway, providing strong evidence that it is the operative mechanism. acs.orgacs.org

Predicting Selectivity: Computational chemistry can also explain and predict the stereoselectivity and regioselectivity observed in catalytic reactions. By calculating the energy profiles of different reaction pathways leading to different stereoisomers or regioisomers, chemists can understand why a particular product is favored. This approach has been used to explore how variations in a nucleofuge group affect the energetics of competing unimolecular and bimolecular reaction pathways of zwitterionic species. rsc.org These theoretical insights are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve desired selectivity.

Q & A

Q. What statistical approaches are suitable for analyzing reproducibility issues in catalytic applications of this compound?

  • Answer : Apply ANOVA to compare batch-to-batch yields under fixed conditions. Use principal component analysis (PCA) to identify outlier variables (e.g., trace moisture content). Report confidence intervals (95%) for catalytic turnover numbers (TONs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.